molecular formula C22H20ClFN2O6 B297288 Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate

Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate

カタログ番号: B297288
分子量: 462.9 g/mol
InChIキー: AKYIRLFFPLUXFN-RQZCQDPDSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate, also known as EMD-386088, is a novel selective and potent antagonist of the dopamine D1 receptor. It was first synthesized in 2008 by scientists at Merck Research Laboratories and has since been the subject of numerous scientific studies due to its potential therapeutic applications.

作用機序

Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate selectively blocks the dopamine D1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. The D1 receptor is involved in regulating the release of dopamine, a neurotransmitter that plays a key role in regulating mood, movement, and cognition. By blocking the D1 receptor, this compound reduces the release of dopamine, which may help to restore normal dopamine signaling in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, particularly in the brain. Studies have shown that this compound can reduce the release of dopamine in the striatum, a key brain region involved in regulating movement and cognition. This reduction in dopamine release is thought to be responsible for the therapeutic effects of this compound in Parkinson's disease.

実験室実験の利点と制限

Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate has several advantages for use in lab experiments. It is a highly selective and potent antagonist of the dopamine D1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, this compound has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and handle the compound.

将来の方向性

There are several potential future directions for research on Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate. One area of interest is the potential use of this compound in combination with other drugs for the treatment of Parkinson's disease. Another area of interest is the use of this compound as a tool for studying the role of the dopamine D1 receptor in other neurological disorders, such as schizophrenia and addiction. Finally, there is interest in developing more potent and selective D1 receptor antagonists based on the structure of this compound.

合成法

The synthesis of Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 4-fluorobenzyl isocyanide with 2-chloro-4-(2,6-dimethoxyphenoxy)acetic acid to form the imidazolidinone intermediate. This intermediate is then reacted with ethyl chloroformate and subsequently treated with sodium hydroxide to form the final product, this compound.

科学的研究の応用

Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. This compound has been shown to selectively block the D1 receptor, which is involved in regulating dopamine release in the brain. By blocking this receptor, this compound may help to restore normal dopamine signaling and alleviate the symptoms of Parkinson's disease.

特性

分子式

C22H20ClFN2O6

分子量

462.9 g/mol

IUPAC名

ethyl 2-[2-chloro-4-[(E)-[1-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]-6-methoxyphenoxy]acetate

InChI

InChI=1S/C22H20ClFN2O6/c1-3-31-19(27)12-32-20-16(23)8-14(10-18(20)30-2)9-17-21(28)26(22(29)25-17)11-13-4-6-15(24)7-5-13/h4-10H,3,11-12H2,1-2H3,(H,25,29)/b17-9+

InChIキー

AKYIRLFFPLUXFN-RQZCQDPDSA-N

異性体SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC

SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC

正規SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。